molecular formula C18H18N4 B12513327 Tris(pyridin-4-ylmethyl)amine

Tris(pyridin-4-ylmethyl)amine

Cat. No.: B12513327
M. Wt: 290.4 g/mol
InChI Key: QPDWAVKNXPQOOD-UHFFFAOYSA-N
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Description

Tris(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C18H18N4. It is a tripodal ligand, meaning it has three arms that can coordinate to a central metal atom. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(pyridin-4-ylmethyl)amine can be synthesized through a multi-step process. One common method involves the reaction of pyridine-4-carboxaldehyde with ammonia to form pyridine-4-carboxamide. This intermediate is then reduced to pyridine-4-methylamine, which is subsequently reacted with formaldehyde and ammonia to yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tris(pyridin-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts (e.g., copper(II) chloride) in solvents like methanol or ethanol.

    Redox Reactions: Often require oxidizing or reducing agents, depending on the desired oxidation state of the metal center.

Major Products Formed

Scientific Research Applications

Tris(pyridin-4-ylmethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(pyridin-4-ylmethyl)amine primarily involves its ability to coordinate to metal ions. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also participate in redox reactions, influencing the oxidation state of the metal and thereby affecting its catalytic or luminescent properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(pyridin-4-ylmethyl)amine is unique due to its specific coordination geometry and electronic properties, which can lead to distinct reactivity and stability compared to its analogs. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

1-pyridin-4-yl-N,N-bis(pyridin-4-ylmethyl)methanamine

InChI

InChI=1S/C18H18N4/c1-7-19-8-2-16(1)13-22(14-17-3-9-20-10-4-17)15-18-5-11-21-12-6-18/h1-12H,13-15H2

InChI Key

QPDWAVKNXPQOOD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CN(CC2=CC=NC=C2)CC3=CC=NC=C3

Origin of Product

United States

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